(S)-3-(methoxymethyl)pyrrolidine hydrochloride is a chiral compound belonging to the pyrrolidine class, characterized by its five-membered nitrogen-containing ring structure. This compound, with the chemical identifier 1421050-43-2, is primarily utilized as a building block in organic synthesis and has significant applications in various scientific fields, including chemistry, biology, and medicinal research. Its chirality imparts unique properties that enhance its utility in synthesizing complex organic molecules and studying biological mechanisms.
(S)-3-(methoxymethyl)pyrrolidine hydrochloride can be sourced from specialized chemical suppliers and is often used in academic and industrial laboratories for research purposes. Its availability is crucial for ongoing studies in synthetic organic chemistry and pharmacology.
This compound is classified as a pyrrolidine derivative, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. Pyrrolidines are known for their versatility and are frequently involved in the development of bioactive compounds due to their ability to mimic natural products.
The synthesis of (S)-3-(methoxymethyl)pyrrolidine hydrochloride typically involves several key steps:
The reaction conditions must be carefully controlled to ensure high yields and purity. Common techniques include temperature regulation and monitoring of reaction times to optimize the methoxymethylation process.
The molecular structure of (S)-3-(methoxymethyl)pyrrolidine hydrochloride features a pyrrolidine ring with a methoxymethyl substituent at the 3-position. The specific stereochemistry (S configuration) is critical for its biological activity.
(S)-3-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the outcome of these reactions, leading to various substituted products that can be further explored for their chemical properties.
The mechanism of action for (S)-3-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with biological targets, such as enzymes or receptors. As a ligand, it can modulate the activity of these targets by binding to them, influencing biochemical pathways. The specific interactions depend on the molecular structure and stereochemistry, which dictate how effectively it engages with its target sites .
Relevant analyses include spectroscopic methods (such as NMR and IR) to confirm structural integrity and purity during synthesis.
(S)-3-(methoxymethyl)pyrrolidine hydrochloride has numerous applications across scientific disciplines:
Pyrrolidine, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry due to its exceptional physicochemical properties and broad bioactivity profile. Its significance stems from three key characteristics: sp³-hybridization enables efficient exploration of pharmacophore space; pseudorotation (conformational flexibility) enhances three-dimensional coverage; and chiral carbon atoms allow stereoselective interactions with biological targets [3]. Approximately 37 FDA-approved drugs incorporate the pyrrolidine ring, spanning therapeutic areas such as oncology, central nervous system (CNS) disorders, and infectious diseases [3] [7]. Recent advances (2015–2023) highlight its utility in designing kinase inhibitors (e.g., pacritinib), enzyme modulators, and antimicrobial agents, leveraging substitutions at the N1, C3, and C5 positions for activity optimization [7] [8].
Table 1: Physicochemical Properties of Pyrrolidine Versus Related Scaffolds [3]
Property | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
H-Bond Donors | 0 | 1.0 | 1.0 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
The scaffold’s moderate lipophilicity (LogP = 0.459) and polar surface area (16.46 Ų) balance membrane permeability and aqueous solubility, making it ideal for CNS-penetrant drugs like the adenosine A₂A antagonist preladenant [9]. Pyrrolidine derivatives also demonstrate improved synthetic accessibility compared to aromatic heterocycles, facilitating rapid SAR exploration [3].
The stereochemistry of pyrrolidine derivatives critically influences their binding affinity, selectivity, and metabolic stability. With up to four chiral centers possible, pyrrolidine-based compounds can exhibit significant differences in bioactivity between enantiomers due to the enantioselective nature of target proteins [3] . For instance, in PKal (plasma kallikrein) inhibitors, the (R)-configuration at C3 of pyrrolidine carboxamides enhanced inhibitory activity (Ki < 50 nM), while epimerization reduced potency [1]. Similarly, α-glucosidase inhibitors with (S)-pyrrolidine-3,4-diol moieties showed IC₅₀ values of 10.9 μM, outperforming their racemic counterparts due to optimal hydrogen bonding with Asp214 and Glu276 residues .
Table 2: Impact of Stereochemistry on Pyrrolidine Derivative Bioactivity
Compound Class | (S)-Isomer Activity | (R)-Isomer Activity | Target |
---|---|---|---|
Pyrrolidine Carboxamides | Ki > 500 nM | Ki < 50 nM | PKal |
Pyrrolidine-3,4-diols | IC₅₀ = 10.9 μM | IC₅₀ > 100 μM | α-Glucosidase |
2-Cyanopyrrolidines | Moderate DPP-IV inhibition | Enhanced stability | DPP-IV |
The US FDA mandates strict stereochemical characterization for chiral drugs, underscoring the importance of enantiopure synthesis. Asymmetric methods, such as proline-catalyzed reactions or chiral resolution, are essential for producing compounds like (S)-3-(methoxymethyl)pyrrolidine hydrochloride with high enantiomeric excess [3] .
(S)-3-(Methoxymethyl)pyrrolidine hydrochloride (CAS# 120099-61-8) is a chiral building block pivotal in developing high-affinity adenosine A₂A receptor antagonists for Parkinson’s disease. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.63 g/mol [2] [6]. The compound features a stereogenic center at C3, where the (S)-configuration and methoxymethyl ether side chain enhance interactions within the receptor’s hydrophobic pocket [9]. Key physicochemical attributes include:
In the optimization of pyrimidine-based A₂A antagonists (e.g., compound 10), incorporation of (S)-3-(methoxymethyl)pyrrolidine yielded sub-nanomolar binding affinity (Kᵢ = 0.22 nM) and ligand efficiency (LE = 0.51), surpassing preladenant (Kᵢ = 1.1 nM) [9]. The methoxymethyl group also reduced CYP450 inhibition (6% at 10 μM for CYP3A4) compared to lipophilic analogs, mitigating drug-interaction risks [9]. Beyond neurology, this scaffold shows promise in kinase inhibitors and antimicrobials, validated by its inclusion in patent US5948793A for neurotransmitter-modulating agents [10].
Table 3: Key Applications of (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride
Therapeutic Area | Target | Role | Outcome |
---|---|---|---|
Parkinson’s Disease | Adenosine A₂A Receptor | Pharmacophore in pyrimidine antagonists | Kᵢ = 0.22 nM; LE = 0.51 |
Antimicrobials | DNA Gyrase/Topo IV | Component of 1,2,4-oxadiazole hybrids | IC₅₀ = 120–270 nM vs. E. coli |
Enzyme Inhibition | DPP-IV | Backbone for sulfonamide inhibitors | 66.32% inhibition at 10 μM |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9